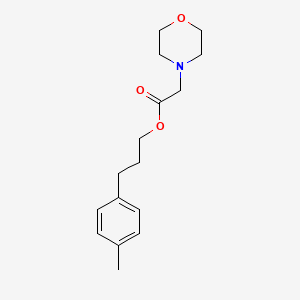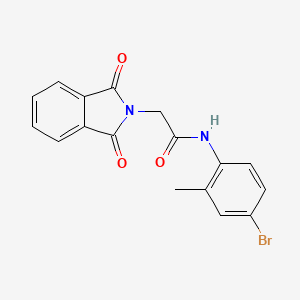![molecular formula C11H16N4O2 B11648627 6-[(E)-(hydroxyimino)methyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide](/img/structure/B11648627.png)
6-[(E)-(hydroxyimino)methyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-[(E)-(hidroxiimino)metil]-N-[3-(metilamino)propil]piridina-3-carboxamida es un compuesto orgánico complejo con una estructura única que incluye un anillo de piridina, un grupo hidroxiimino y un grupo carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-[(E)-(hidroxiimino)metil]-N-[3-(metilamino)propil]piridina-3-carboxamida generalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común involucra los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar a través de una serie de reacciones de ciclización que involucran materiales de partida apropiados.
Introducción del grupo hidroxiimino: El grupo hidroxiimino se puede introducir a través de la reacción del derivado de piridina con hidroxilamina en condiciones ácidas o básicas.
Formación del grupo carboxamida: El grupo carboxamida se puede formar haciendo reaccionar el derivado de piridina con una amina apropiada, como la metilamina, en condiciones adecuadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y otras técnicas modernas de ingeniería química.
Análisis De Reacciones Químicas
Tipos de reacciones
La 6-[(E)-(hidroxiimino)metil]-N-[3-(metilamino)propil]piridina-3-carboxamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de piridina, utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones apropiadas.
Sustitución: Nucleófilos como aminas, tioles o haluros, y electrófilos como haluros de alquilo o cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de oxima, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
La 6-[(E)-(hidroxiimino)metil]-N-[3-(metilamino)propil]piridina-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos o como compuesto líder para el descubrimiento de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales, productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 6-[(E)-(hidroxiimino)metil]-N-[3-(metilamino)propil]piridina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxiimino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo de piridina puede participar en interacciones π-π. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Nicotinamida: Un compuesto con una estructura de anillo de piridina similar pero que carece de los grupos hidroxiimino y metilamino.
Isoniazida: Un compuesto con un grupo hidroxiimino similar pero diferente estructura general y actividad biológica.
Unicidad
La 6-[(E)-(hidroxiimino)metil]-N-[3-(metilamino)propil]piridina-3-carboxamida es única debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H16N4O2 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
6-[(E)-hydroxyiminomethyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N4O2/c1-12-5-2-6-13-11(16)9-3-4-10(8-15-17)14-7-9/h3-4,7-8,12,17H,2,5-6H2,1H3,(H,13,16)/b15-8+ |
Clave InChI |
KUAWQHAMHBTUEO-OVCLIPMQSA-N |
SMILES isomérico |
CNCCCNC(=O)C1=CN=C(C=C1)/C=N/O |
SMILES canónico |
CNCCCNC(=O)C1=CN=C(C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dimethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B11648545.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648551.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
![ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11648588.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648598.png)
![Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11648604.png)
![N-(3-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11648611.png)
![(4Z)-5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11648617.png)
![(5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648626.png)
![3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648631.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B11648633.png)
